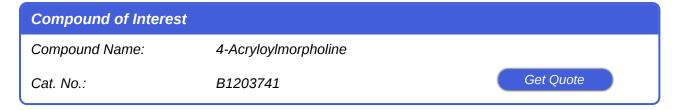


Spectroscopic Profile of 4-Acryloylmorpholine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of the **4- Acryloylmorpholine** (4-AM) monomer. **4-Acryloylmorpholine** is a versatile monomer utilized in the synthesis of polymers for a range of applications, including hydrogels for drug delivery and biocompatible materials. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the analysis of its polymerization kinetics.

Molecular Structure and Properties

4-Acryloylmorpholine (C₇H₁₁NO₂) is a derivative of morpholine and acrylic acid, combining the hydrophilic nature of the morpholine ring with the reactive vinyl group of the acryloyl moiety. [1] This unique structure confers its solubility in water and many organic solvents, making it a valuable component in polymer chemistry.[2][3]

Key Properties:

CAS Number: 5117-12-4[1][2]

Molecular Weight: 141.17 g/mol [1][2]

Appearance: Colorless to pale yellow liquid[2][4][5]

Boiling Point: 158°C at 50 mmHg[2][3]



Density: 1.122 g/mL at 25°C[2][3]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Acryloylmorpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-Acryloylmorpholine**.

Table 1: ¹H NMR Spectroscopic Data for **4-Acryloylmorpholine**[2][3]

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.57	dd	16.7, 10.6	Vinyl CH
6.29	dd	16.7, 1.9	Vinyl CH2 (trans)
5.72	dd	10.6, 1.9	Vinyl CH ₂ (cis)
3.51-3.73	m	-	Morpholine N-CH ₂ and O-CH ₂

Table 2: ¹³C NMR Spectroscopic Data for **4-Acryloylmorpholine**[2][3]

Chemical Shift (δ, ppm)	Assignment
164.92	Carbonyl C=O
127.69	Vinyl CH
126.64	Vinyl CH2
66.22	Morpholine O-CH ₂
45.66, 41.74	Morpholine N-CH ₂



Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the **4- Acryloylmorpholine** molecule.

Table 3: FT-IR Spectroscopic Data for 4-Acryloylmorpholine[2][3]

Wavenumber (cm ⁻¹)	Assignment	
2857	C-H stretch (aliphatic)	
1647	C=O stretch (amide)	
1612	C=C stretch (vinyl)	
1439	CH ₂ scissoring	
1263, 1238	C-N stretch	
1115	C-O-C stretch (ether)	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **4-Acryloylmorpholine**.

Table 4: Mass Spectrometry Data for **4-Acryloylmorpholine**[2][3]

m/z	Relative Intensity (%)	Assignment
141	36	[M]+ (Molecular ion)
126	58	[M - CH ₃] ⁺
112	22	[M - C₂H₅] ⁺
86	72	[M - C ₃ H ₃ O] ⁺
56	86	[C ₃ H ₄ O] ⁺
55	100	[C ₃ H ₃ O] ⁺



Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly relevant for applications involving photopolymerization.[1] In such processes, **4-Acryloylmorpholine** is often part of a photoreactive resin, and its UV-Vis spectrum helps in determining the appropriate photoinitiator and curing conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **4-Acryloylmorpholine**.

NMR Spectroscopy (1H and 13C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Acryloylmorpholine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.



• 13C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

FT-IR Spectroscopy

Objective: To identify the functional groups present in **4-Acryloylmorpholine**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal (e.g., diamond, germanium) is clean.
 - Place a small drop of liquid 4-Acryloylmorpholine directly onto the crystal.
- Instrument Setup:
 - Select the desired spectral range (e.g., 4000 to 400 cm⁻¹).



- Set the resolution (e.g., 4 cm⁻¹).
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum. Averaging multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
- Spectral Interpretation:
 - Identify characteristic absorption bands corresponding to specific functional groups by comparing the peak positions to correlation charts.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **4-Acryloylmorpholine**.

Methodology:

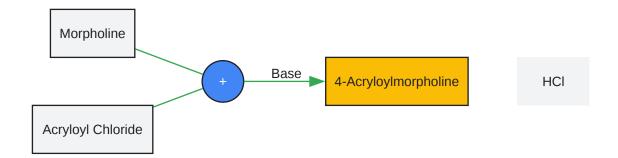
- Sample Preparation:
 - Prepare a dilute solution of 4-Acryloylmorpholine in a suitable volatile solvent (e.g., acetonitrile, methanol).
- Instrument Setup:
 - Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
 - Calibrate the mass analyzer using a known standard.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-200).

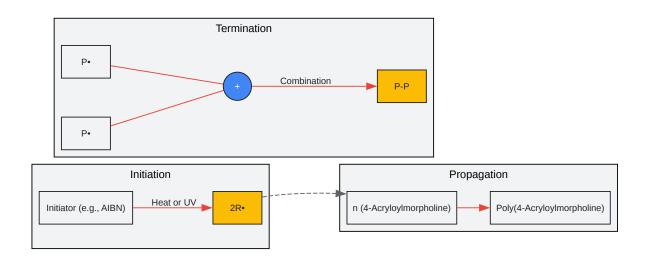


- Data Analysis:
 - Identify the molecular ion peak ([M]+ or [M+H]+).
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Synthesis and Polymerization Pathways

Diagrams illustrating the synthesis and polymerization of **4-Acryloylmorpholine** are provided below.





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